5-fluoro-1H-benzo[d]imidazole-2-carbonitrile
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Overview
Description
5-fluoro-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a fluorine atom and a nitrile group in the structure of this compound enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-1,2-phenylenediamine with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-benzo[d]imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of 5-amino-1H-benzo[d]imidazole-2-carbonitrile.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
5-fluoro-1H-benzo[d]imidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of cancer and other diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-fluoro-1H-benzo[d]imidazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-benzo[d]imidazole: Lacks the nitrile group but shares similar biological activities.
1H-benzo[d]imidazole-2-carbonitrile: Lacks the fluorine atom but has similar chemical properties.
5-chloro-1H-benzo[d]imidazole-2-carbonitrile: Chlorine atom instead of fluorine, with comparable reactivity
Uniqueness
The presence of both the fluorine atom and the nitrile group in 5-fluoro-1H-benzo[d]imidazole-2-carbonitrile makes it unique. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitrile group provides additional sites for chemical modification. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H4FN3 |
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Molecular Weight |
161.14 g/mol |
IUPAC Name |
6-fluoro-1H-benzimidazole-2-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,(H,11,12) |
InChI Key |
XKOAMCIWVBHYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C#N |
Origin of Product |
United States |
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